

Application Notes and Protocols: Paquinimod-d5 in Experimental Models of Neutrophilic Asthma

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Compound of Interest

Compound Name: Paquinimod-d5

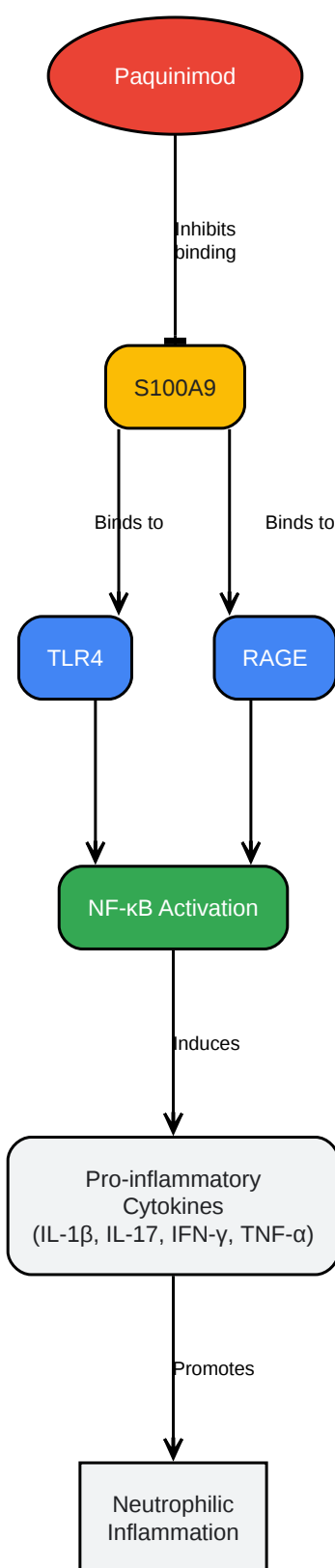
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These application notes provide a comprehensive overview of the use of **Paquinimod-d5** in a murine model of neutrophilic asthma. The information is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for steroid-resistant asthma.

Mechanism of Action

Paquinimod, a quinoline-3-carboxamide derivative, targets the S100A9 protein, a key player in neutrophilic inflammation.[1][2][3] S100A9, acting as a damage-associated molecular pattern (DAMP) molecule, binds to Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE) on immune cells.[4] This interaction triggers downstream signaling cascades, leading to the activation of transcription factors like NF-κB and subsequent secretion of pro-inflammatory cytokines.[1] Paquinimod effectively inhibits the binding of S100A9 to TLR4 and RAGE, thereby disrupting this inflammatory cascade.



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Figure 1: Proposed mechanism of action for Paquinimod in neutrophilic asthma.

Data Presentation

The following tables summarize the quantitative data from a study utilizing a murine model of neutrophilic asthma induced by ovalbumin (OVA) and complete Freund's adjuvant (CFA).

Table 1: Effect of Paquinimod on Inflammatory Cell Counts in Bronchoalveolar Lavage (BAL) Fluid

Treatment Group	Total Cells (x10 ⁴ /mL)	Neutrophils (x10 ⁴ /mL)	Macrophages (x10 ⁴ /mL)	Eosinophils (x10 ⁴ /mL)
Sham	10.2 ± 1.5	0.5 ± 0.2	9.5 ± 1.3	0.2 ± 0.1
OVA/CFA	45.8 ± 5.1	28.7 ± 3.9	16.5 ± 2.0	0.6 ± 0.2
Paquinimod (10 mg/kg/day)	22.3 ± 2.8#	12.1 ± 1.9#	9.8 ± 1.1#	0.4 ± 0.1
Paquinimod (25 mg/kg/day)	15.1 ± 2.0#	6.5 ± 1.1#	8.2 ± 0.9#	0.3 ± 0.1

*P<0.05 compared with the sham group;
#P<0.05 compared with the OVA/CFA group. Data are presented as mean ± SEM.

Table 2: Effect of Paquinimod on Airway Remodeling and Hyperresponsiveness

Treatment Group	Goblet Cell Count (cells/mm)	Airway Resistance (cmH ₂ O·s/mL) at 50 mg/mL methacholine
Sham	5.2 ± 1.1	2.1 ± 0.3
OVA/CFA	28.4 ± 3.5	6.8 ± 0.9
Paquinimod (10 mg/kg/day)	14.1 ± 2.2#	4.2 ± 0.6#
Paquinimod (25 mg/kg/day)	8.9 ± 1.5#	3.1 ± 0.5#
*P<0.05 compared with the sham group; #P<0.05 compared with the OVA/CFA group. Data are presented as mean ± SEM.		

Table 3: Effect of Paquinimod on Pro-inflammatory Protein Levels in Lung Tissue

Treatment Group	S100A9	Caspase-1 (p20)	IL-1 β	IL-17	IFN- γ	TNF- α
Sham	+	+	+	+	+	+
OVA/CFA	++++	++++	++++	++++	++++	++++
Paquinimod (10 mg/kg/day)	++	++	++	++	++	++
Paquinimod (25 mg/kg/day)	+	+	+	+	+	+

Relative protein levels determined by western blot analysis, where '+' indicates the level of expression.

Experimental Protocols

The following protocols are based on the methodology described by Lee et al. (2021).

Murine Model of Neutrophilic Asthma

This protocol describes the induction of neutrophilic asthma in 6-week-old C57BL/6 mice.

- Sensitization:
 - On day 0, sensitize mice with an intraperitoneal (i.p.) injection of 20 μ g ovalbumin (OVA) emulsified in 2 mg of complete Freund's adjuvant (CFA) in a total volume of 200 μ L.

- On day 7, administer a booster i.p. injection of 20 µg OVA in CFA.
- Challenge:
 - From day 14 to day 23, challenge the mice with 1% OVA in saline for 30 minutes daily via ultrasonic nebulization.

Paquinimod Administration

Paquinimod is administered orally to the mice.

- Prepare different concentrations of Paquinimod in the drinking water to achieve dosages of 0.1, 1, 10, and 25 mg/kg/day.
- Provide the Paquinimod-containing drinking water to the mice ad libitum from day 7 to day 23 of the experimental period.

Measurement of Airway Hyperresponsiveness (AHR)

AHR is assessed 24 hours after the final OVA challenge.

- Anesthetize the mice and intubate them.
- Mechanically ventilate the mice using a flexiVent system.
- Administer increasing concentrations of aerosolized methacholine (0 to 50 mg/mL).
- Measure lung resistance to assess airway hyperresponsiveness.

Bronchoalveolar Lavage (BAL) Fluid Analysis

BAL fluid is collected to analyze inflammatory cell infiltration.

- After AHR measurement, euthanize the mice.
- Cannulate the trachea and lavage the lungs with 1 mL of phosphate-buffered saline (PBS).
- Centrifuge the collected BAL fluid.

- Resuspend the cell pellet and perform total and differential cell counts using a hemocytometer and cytopspin preparations stained with Diff-Quik.

Histological Analysis

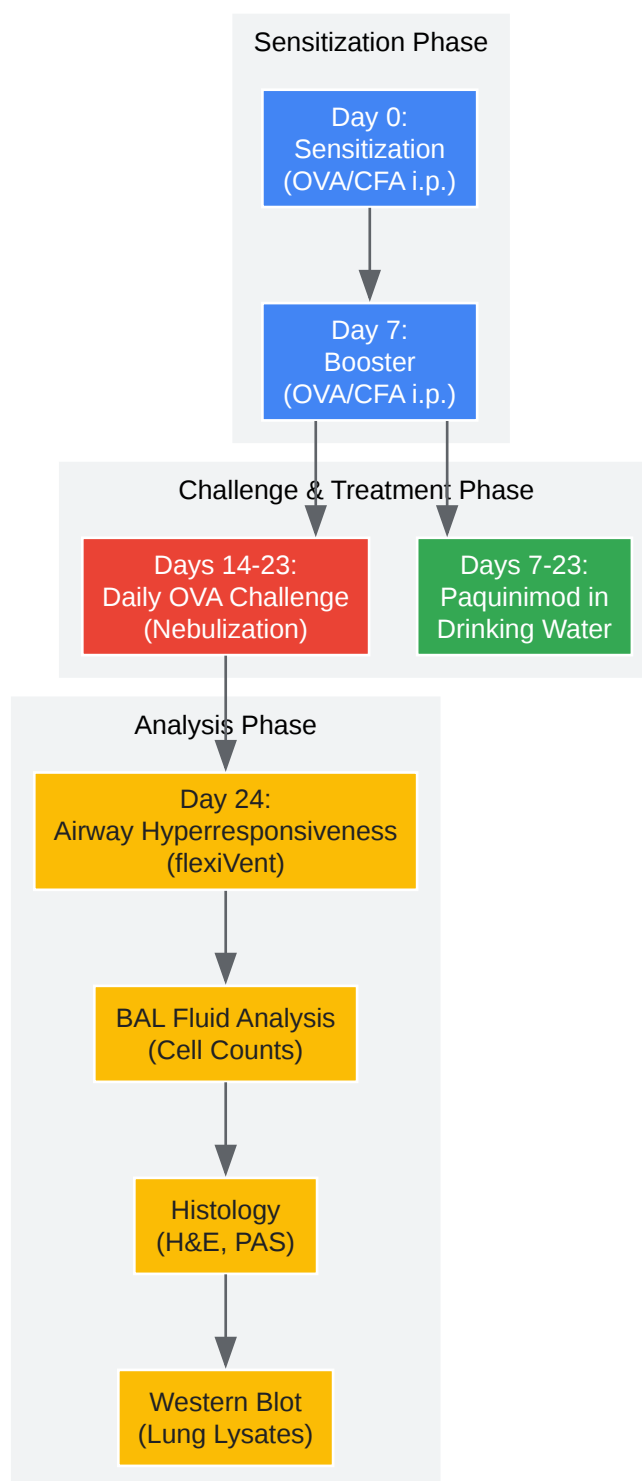
Lung tissue is examined for inflammation and airway remodeling.

- After BAL fluid collection, perfuse the lungs with PBS.
- Inflate the lungs with 10% formalin and embed in paraffin.
- Cut 4- μ m sections and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for goblet cells.
- Quantify goblet cell numbers per millimeter of the basement membrane of the bronchial epithelium.

Western Blot Analysis

Protein levels of key inflammatory mediators are measured in lung tissue lysates.

- Homogenize lung tissue in lysis buffer.
- Determine protein concentration using a BCA protein assay.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against S100A9, caspase-1, IL-1 β , MPO, IL-17, IFN- γ , and TNF- α .
- Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence system.



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Figure 2: Experimental workflow for the murine model of neutrophilic asthma.

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